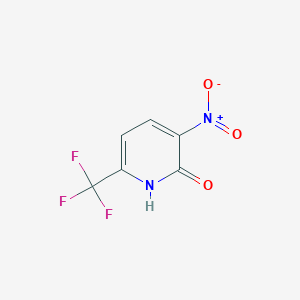

3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one

Description

Properties

IUPAC Name |

3-nitro-6-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N2O3/c7-6(8,9)4-2-1-3(11(13)14)5(12)10-4/h1-2H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHBZJFQSBBRGKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=C1)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one synthesis pathway

An In-depth Technical Guide on the Synthesis of 3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one

This guide provides a comprehensive overview of a feasible synthetic pathway for this compound, a valuable building block in medicinal chemistry and drug development. The synthesis is presented in two key stages: the preparation of the precursor 6-(trifluoromethyl)pyridin-2(1H)-one, followed by its regioselective nitration. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic process.

Overview of the Synthetic Pathway

The synthesis of this compound is accomplished through a two-step process. The first step involves the synthesis of the key intermediate, 6-(trifluoromethyl)pyridin-2(1H)-one. Subsequently, this intermediate undergoes a regioselective nitration to yield the final product. The trifluoromethyl group at the 6-position and the pyridinone tautomer direct the nitration to the 3-position of the heterocyclic ring.[1]

Synthesis of 6-(Trifluoromethyl)pyridin-2(1H)-one

A robust and well-documented method for the synthesis of 6-(trifluoromethyl)pyridin-2(1H)-one involves the hydrolysis of a mixture of 2-fluoro-6-trifluoromethylpyridine and 2-chloro-6-trifluoromethylpyridine with an alkali metal hydroxide.[2]

Experimental Protocol

Materials:

-

2-Fluoro-6-trifluoromethylpyridine

-

2-Chloro-6-trifluoromethylpyridine

-

Sodium Hydroxide (NaOH)

-

Concentrated Hydrochloric Acid (HCl, 36%)

-

Water

Procedure:

-

A solution of sodium hydroxide is prepared by dissolving a specified amount in water.

-

A mixture of 2-fluoro-6-trifluoromethylpyridine and 2-chloro-6-trifluoromethylpyridine is added to the sodium hydroxide solution.

-

The reaction mixture is heated to 150 °C and maintained at this temperature for 2 hours.

-

After the reaction is complete, the mixture is cooled to 5 °C.

-

Water is added to the cooled reaction mixture.

-

The mixture is then acidified by the addition of concentrated hydrochloric acid (36%) to a pH of 1, while maintaining the temperature between 35 °C and 45 °C.

-

The resulting precipitate is filtered, washed with water, and dried under vacuum to yield 2-hydroxy-6-trifluoromethylpyridine (the pyridinone tautomer).[2]

Quantitative Data

| Parameter | Value | Reference |

| Starting Materials | ||

| 2-Fluoro-6-trifluoromethylpyridine | 8.27 g (0.5 mole equivalents) | [2] |

| 2-Chloro-6-trifluoromethylpyridine | 9.17 g (0.5 mole equivalents) | [2] |

| Sodium Hydroxide | 80 g in 120 g water | [2] |

| Reaction Conditions | ||

| Temperature | 150 °C | [2] |

| Reaction Time | 2 hours | [2] |

| Product | ||

| 6-(Trifluoromethyl)pyridin-2(1H)-one | ||

| Yield | 99.4% (by analysis) | [2] |

| Purity | High (based on analytical data) | [2] |

Synthesis of this compound

The second step involves the regioselective nitration of 6-(trifluoromethyl)pyridin-2(1H)-one. The electron-withdrawing trifluoromethyl group and the directing effect of the pyridinone ring favor nitration at the 3-position.[1] A common and effective method for the nitration of pyridines is the use of nitric acid in trifluoroacetic anhydride.[3][4]

Experimental Protocol

Materials:

-

6-(Trifluoromethyl)pyridin-2(1H)-one

-

Trifluoroacetic Anhydride

-

Nitric Acid (fuming)

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

Trifluoroacetic anhydride is cooled in an ice bath.

-

6-(Trifluoromethyl)pyridin-2(1H)-one is slowly added to the cooled trifluoroacetic anhydride with stirring.

-

The mixture is stirred at the chilled temperature for a period of time to ensure complete dissolution and cooling.

-

Fuming nitric acid is added dropwise to the reaction mixture while maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at a controlled temperature for several hours to allow the nitration to proceed to completion.

-

The reaction is then quenched by carefully pouring it onto crushed ice.

-

The precipitated product is collected by filtration, washed with cold water until the washings are neutral, and then dried.

-

Further purification can be achieved by recrystallization from a suitable solvent.

Quantitative Data

| Parameter | Estimated Value | Reference |

| Starting Material | ||

| 6-(Trifluoromethyl)pyridin-2(1H)-one | 1 equivalent | |

| Reagents | ||

| Trifluoroacetic Anhydride | Excess | [3][4] |

| Nitric Acid (fuming) | 1.1 - 1.5 equivalents | [3][4] |

| Product | ||

| This compound | ||

| Yield | 60-85% (estimated based on similar reactions) | [3][4] |

| Purity | >95% after purification |

Visualizations

Synthesis Pathway

Caption: Overall synthesis pathway for this compound.

Experimental Workflow for Nitration

References

- 1. The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 2. WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Physicochemical Properties of 3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique structural features, combining a pyridinone core with a nitro group and a trifluoromethyl substituent, suggest a potential for diverse biological activities. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines relevant experimental protocols, and explores potential biological applications based on the activities of structurally related molecules.

Core Physicochemical Properties

Table 1: Summary of Physicochemical Data for this compound

| Property | Value | Source/Method |

| Molecular Formula | C₆H₃F₃N₂O₃ | |

| Molecular Weight | 208.09 g/mol | |

| CAS Number | 117519-07-0 | |

| Physical Form | Solid | |

| Purity | ≥98% | [1] |

| Boiling Point | 278.6 ± 40.0 °C at 760 mmHg | [2] |

| Melting Point | Not available | |

| pKa | Not available | |

| LogP (calculated) | 1.3019 | [1] |

| Topological Polar Surface Area (TPSA) | 76 Ų | [1] |

| Aqueous Solubility | Not available | |

| Storage Conditions | Room temperature, sealed in dry conditions |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly published. However, based on established synthetic methodologies for related pyridinone and trifluoromethyl-substituted compounds, a plausible synthetic route and analytical procedures can be proposed.

Proposed Synthesis

The synthesis of this compound likely involves a multi-step process. A potential synthetic pathway could start from a commercially available trifluoromethyl-substituted pyridine derivative, followed by nitration and subsequent conversion to the pyridin-2(1H)-one.

dot

Caption: Proposed synthesis workflow for this compound.

Step 1: Nitration of 2-Chloro-6-(trifluoromethyl)pyridine The starting material, 2-chloro-6-(trifluoromethyl)pyridine, would be subjected to nitration using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 3-position of the pyridine ring.

Step 2: Hydrolysis to the Pyridin-2(1H)-one The resulting 2-chloro-3-nitro-6-(trifluoromethyl)pyridine would then undergo hydrolysis. This is typically achieved by heating with an aqueous base, such as sodium hydroxide, to replace the chloro group with a hydroxyl group, which exists in tautomeric equilibrium with the more stable pyridin-2(1H)-one form.

Physicochemical Property Determination

pKa Determination: The acid dissociation constant (pKa) can be determined experimentally using potentiometric titration or UV-Vis spectroscopy. A solution of the compound is titrated with a standard acid or base, and the change in pH or absorbance is monitored.

Aqueous Solubility Measurement: The shake-flask method is a standard protocol for determining thermodynamic solubility. An excess amount of the solid compound is agitated in a buffered aqueous solution at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is quantified using a suitable analytical technique like HPLC-UV.

LogP Determination: While a calculated LogP value is available, an experimental determination using the shake-flask method with n-octanol and water, followed by quantification of the compound in each phase, would provide a more accurate measure of its lipophilicity.

Potential Biological Activity and Signaling Pathways

Direct biological studies on this compound are not currently published. However, the structural motifs present in the molecule are associated with a wide range of pharmacological activities.[3][4][5]

The pyridin-2(1H)-one scaffold is considered a "privileged structure" in medicinal chemistry and is found in numerous bioactive compounds with activities including:

-

Anticancer: Inhibition of various kinases and other enzymes involved in cell proliferation and survival.[3][6]

-

Antimicrobial: Activity against a broad spectrum of bacteria and fungi.[3][7]

-

Antiviral: Particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV.[4]

-

Anti-inflammatory and Analgesic: Modulation of inflammatory pathways.[3]

The presence of a nitro group can significantly influence the electronic properties of the molecule and can be a key pharmacophore, often associated with antimicrobial and cytotoxic effects. The trifluoromethyl group is a common substituent in pharmaceuticals that can enhance metabolic stability, membrane permeability, and binding affinity to biological targets.

Given these characteristics, this compound represents a promising candidate for biological screening.

dot

Caption: Proposed workflow for the biological evaluation of this compound.

Conclusion

This compound is a compound with significant potential for further investigation in the field of drug discovery. While a complete experimental profile of its physicochemical properties is yet to be established, the available data and the known bioactivities of its structural components strongly suggest that it warrants comprehensive biological screening. The experimental protocols and strategic workflows outlined in this guide provide a framework for future research to unlock the therapeutic potential of this promising molecule. Further studies to determine its precise physicochemical parameters and to evaluate its efficacy in various biological assays are highly encouraged.

References

- 1. chemscene.com [chemscene.com]

- 2. 117519-07-0 | this compound - Moldb [moldb.com]

- 3. benchchem.com [benchchem.com]

- 4. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 5. A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Technical Guide: Physicochemical and Spectroscopic Characterization of 3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available, detailed experimental spectroscopic data (NMR, IR, MS) and specific synthetic protocols for 3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one are limited. This guide compiles available physicochemical data and provides generalized experimental protocols for the characterization of such a compound, intended to serve as a framework for researchers.

Introduction

This compound is a fluorinated heterocyclic compound of interest in synthetic and medicinal chemistry. Its structural features, including a nitro group, a trifluoromethyl group, and a pyridinone core, make it a potentially valuable building block for the synthesis of more complex molecules. Accurate spectroscopic and physicochemical characterization is the cornerstone of utilizing such reagents effectively in research and development. This document provides a summary of known properties and outlines standard methodologies for its comprehensive analysis.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, compiled from various chemical supplier databases.

| Property | Value | Source |

| CAS Number | 117519-07-0 | [1][2][3] |

| Molecular Formula | C₆H₃F₃N₂O₃ | [2][3] |

| Molecular Weight | 208.1 g/mol | [3] |

| Physical Form | Solid | |

| Purity | ≥98% | [2] |

| Storage Temperature | Room Temperature (Sealed in dry) | |

| InChI Key | CHBZJFQSBBRGKS-UHFFFAOYSA-N | |

| SMILES | O=C1C(--INVALID-LINK--=O)=CC=C(C(F)(F)F)N1 | [2] |

| LogP | 1.3019 | [2] |

| Topological Polar Surface Area (TPSA) | 76 Ų | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bonds | 1 | [2] |

General Experimental Protocols for Spectroscopic Analysis

The following are generalized protocols that can be adapted for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.[4][5]

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4] The choice of solvent is critical to avoid overlapping signals with the analyte.[6]

-

Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), which is set to 0 ppm.[5]

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum to determine the number, chemical shift, integration (relative number of protons), and splitting patterns of proton signals.[4]

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum to identify the number and chemical shifts of all unique carbon atoms.[4]

-

If necessary, perform advanced experiments like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups, and 2D NMR experiments (e.g., COSY, HSQC) to establish connectivity.[4][7]

-

-

Data Presentation: Report chemical shifts (δ) in parts per million (ppm) relative to the internal standard. For ¹H NMR, include integration, multiplicity (s, d, t, q, m, etc.), and coupling constants (J) in Hertz (Hz).[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations (stretching and bending).[9][10]

Protocol:

-

Sample Preparation:

-

For Solids (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.

-

For Solids (Neat/Thin Film): If the sample has a low melting point, it can be melted and pressed between two salt (NaCl or KBr) plates.[11] Alternatively, a solution can be prepared, deposited on a plate, and the solvent evaporated.

-

Solvent: The compound can be dissolved in a solvent that has minimal interference in the IR region of interest, such as chloroform or carbon tetrachloride.[9][12]

-

-

Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum. The typical range for organic compounds is 4000–400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands for functional groups. Key regions include the O-H/N-H stretching region (3200-3600 cm⁻¹), the C=O stretching region (1650-1800 cm⁻¹), the C=C/C=N region (1500-1650 cm⁻¹), and the unique "fingerprint" region (below 1500 cm⁻¹) which is characteristic of the molecule as a whole.[9][11]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[13][14] It provides the exact molecular weight and information about the structure through fragmentation patterns.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., in the range of 10-100 micrograms per mL) in a volatile organic solvent like methanol or acetonitrile.[15] High concentrations can lead to poor resolution and contamination.[15]

-

Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for organic molecules include Electrospray Ionization (ESI), which is a "soft" technique that often preserves the molecular ion, and Electron Ionization (EI), which causes more fragmentation.[16]

-

Data Acquisition: Acquire the mass spectrum. The instrument will detect the m/z values of the parent (molecular) ion and any fragment ions.

-

Data Analysis:

-

Identify the molecular ion peak (M⁺ or [M+H]⁺, etc.) to determine the molecular weight.

-

For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the molecular formula.[14]

-

Analyze the fragmentation pattern to gain insights into the molecule's structure. The most intense peak in the spectrum is known as the base peak.[14]

-

Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent analytical characterization of a novel chemical compound like this compound. This process ensures the identity, purity, and structure of the synthesized material are confirmed before its use in further applications.

Caption: A logical workflow for the synthesis and spectroscopic analysis of a chemical compound.

Conclusion

References

- 1. This compound | 117519-07-0 [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. 117519-07-0 | this compound - Moldb [moldb.com]

- 4. benchchem.com [benchchem.com]

- 5. NMR Spectroscopy [www2.chemistry.msu.edu]

- 6. azolifesciences.com [azolifesciences.com]

- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 8. pubsapp.acs.org [pubsapp.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 12. webassign.net [webassign.net]

- 13. fiveable.me [fiveable.me]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 16. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one. Due to the limited publicly available information on the specific discovery and history of this molecule, this document focuses on its fundamental chemical properties, a plausible synthetic route derived from commercially suggested starting materials, and general safety information. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development who may be interested in this compound as a potential building block or intermediate.

Introduction

This compound is a fluorinated, nitro-substituted pyridinone derivative. Such compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl and nitro functional groups. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of a molecule, while the nitro group is a versatile functional handle for further chemical transformations and can also impart specific electronic properties.

Despite its commercial availability, the detailed history of the discovery and development of this compound is not well-documented in readily accessible scientific literature or patent databases. It is primarily available as a chemical intermediate from various suppliers.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been aggregated from various chemical supplier databases.

| Property | Value |

| CAS Number | 117519-07-0 |

| Molecular Formula | C₆H₃F₃N₂O₃ |

| Molecular Weight | 208.09 g/mol |

| Appearance | Solid (form may vary) |

| Purity | Typically ≥98% (as offered by commercial suppliers) |

| Synonyms | 3-nitro-6-(trifluoromethyl)-2(1H)-pyridinone, 3-nitro-6-(trifluoromethyl)pyridin-2-ol |

| Storage Conditions | Store at room temperature in a dry, well-sealed container. |

Table 1: Physicochemical Properties of this compound

Synthesis

Proposed Synthetic Pathway

The proposed synthesis involves the reaction of nitroacetamide with the activated diene, 1-Ethoxy-3-trifluoromethyl-1,3-butadiene, likely under basic conditions, to form the pyridinone ring system.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical experimental protocol based on general principles of cyclocondensation reactions for the synthesis of pyridinones. This protocol has not been experimentally validated and should be adapted and optimized by qualified personnel under appropriate laboratory safety conditions.

Materials:

-

Nitroacetamide

-

1-Ethoxy-3-trifluoromethyl-1,3-butadiene

-

Anhydrous ethanol

-

Sodium ethoxide (or another suitable base)

-

Hydrochloric acid (for neutralization)

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve nitroacetamide (1.0 equivalent) in anhydrous ethanol.

-

Base Addition: To the stirred solution, add a solution of sodium ethoxide in ethanol (1.1 equivalents) dropwise at room temperature.

-

Diene Addition: After stirring for 15-30 minutes, add 1-Ethoxy-3-trifluoromethyl-1,3-butadiene (1.0 equivalent) to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and carefully neutralize with dilute hydrochloric acid.

-

Extraction: Remove the ethanol under reduced pressure. Partition the residue between water and ethyl acetate. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Characterization: The structure of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, mass spectrometry, and infrared spectroscopy.

Safety and Handling

-

Toxicity: Nitroaromatic compounds can be toxic.

-

Irritation: May cause skin and eye irritation.

Refer to the Safety Data Sheet (SDS) provided by the supplier for specific handling and safety information.

Applications and Future Directions

The utility of this compound as a building block in drug discovery and materials science remains to be extensively explored in the public domain. The presence of the nitro group allows for a variety of chemical transformations, such as reduction to an amine, which can then be further functionalized. The trifluoromethyl-pyridinone core is a scaffold of interest in the development of new therapeutic agents.

Future research could focus on:

-

The development and optimization of a scalable and efficient synthesis for this compound.

-

Exploration of its reactivity and utility as an intermediate in the synthesis of novel bioactive molecules.

-

Investigation of its potential biological activities.

Conclusion

This compound is a commercially available chemical compound with potential applications in various fields of chemical research. This guide has provided a summary of its known properties and a plausible, though hypothetical, synthetic protocol. Further research is needed to fully elucidate its history, synthetic details, and potential applications. Researchers working with this compound are encouraged to develop and publish detailed synthetic methodologies to contribute to the collective knowledge of the scientific community.

An In-depth Technical Guide to 3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The introduction of a trifluoromethyl group can enhance metabolic stability and lipophilicity, making 6-(trifluoromethyl)pyridin-2(1H)-one a core of significant interest.[3] The further incorporation of a nitro group, a strong electron-withdrawing moiety, can modulate the electronic properties of the molecule, potentially influencing its biological activity and reactivity.[4] This technical guide provides a comprehensive overview of 3-nitro-6-(trifluoromethyl)pyridin-2(1H)-one, its synthesis, physicochemical properties, and potential biological activities, with a focus on its prospective role as a therapeutic agent. While direct biological data for the title compound is limited, this guide extrapolates potential mechanisms of action based on structurally related analogs.

Physicochemical Properties

This compound is a solid at room temperature with the following properties:

| Property | Value | Source |

| CAS Number | 117519-07-0 | ChemScene, Sigma-Aldrich |

| Molecular Formula | C₆H₃F₃N₂O₃ | ChemScene, Sigma-Aldrich |

| Molecular Weight | 208.09 g/mol | ChemScene, Sigma-Aldrich |

| Appearance | Solid | Sigma-Aldrich |

| Purity | ≥98% | ChemScene, Sigma-Aldrich |

| Storage | Store at room temperature | ChemScene, Sigma-Aldrich |

| SMILES | O=C1C(--INVALID-LINK--=O)=CC=C(C(F)(F)F)N1 | ChemScene |

Synthesis and Experimental Protocols

The synthesis of this compound can be conceptually divided into two main stages: the synthesis of the 6-(trifluoromethyl)pyridin-2(1H)-one core and its subsequent nitration.

Synthesis of 6-(Trifluoromethyl)pyridin-2(1H)-one

Two primary routes for the synthesis of the 6-(trifluoromethyl)pyridin-2(1H)-one precursor have been reported in the literature.

A facile one-pot synthesis involves the three-component cyclization of a β-ketoester containing a trifluoromethyl group, a methyl ketone, and ammonium acetate.[5][6]

Experimental Protocol:

-

Materials: Ethyl trifluoroacetoacetate (1.0 eq), an appropriate methyl ketone (1.2 eq), ammonium acetate (2.0 eq), and a suitable solvent (e.g., ethanol or acetic acid).

-

Procedure:

-

To a round-bottom flask, add ethyl trifluoroacetoacetate, the methyl ketone, and ammonium acetate in the chosen solvent.

-

Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography on silica gel to yield 6-(trifluoromethyl)pyridin-2(1H)-one.

-

This method involves the cyclocondensation of (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one with a suitable active methylene compound.[7]

Experimental Protocol:

-

Materials: (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (1.0 eq), cyanoacetamide (1.0 eq), and a base (e.g., sodium ethoxide) in a suitable solvent (e.g., ethanol).

-

Procedure:

-

In a reaction vessel under an inert atmosphere, dissolve (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one and cyanoacetamide in anhydrous ethanol.

-

Add a solution of sodium ethoxide in ethanol dropwise to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., acetic acid).

-

The precipitated product can be collected by filtration, washed with cold ethanol, and dried under vacuum.

-

Nitration of 6-(Trifluoromethyl)pyridin-2(1H)-one

Proposed Experimental Protocol:

-

Materials: 6-(Trifluoromethyl)pyridin-2(1H)-one (1.0 eq), fuming nitric acid (90%, 1.5 eq), and concentrated sulfuric acid (98%).

-

Procedure:

-

In a flask equipped with a dropping funnel and a magnetic stirrer, cool concentrated sulfuric acid to 0 °C in an ice bath.

-

Slowly add 6-(trifluoromethyl)pyridin-2(1H)-one to the cold sulfuric acid with stirring, ensuring the temperature does not rise above 10 °C.

-

Once the pyridinone has dissolved, add fuming nitric acid dropwise to the solution, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 2-4 hours.

-

Monitor the reaction progress by TLC or HPLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

The precipitated product, this compound, can be collected by filtration, washed with cold water until the washings are neutral, and then dried.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water).

-

Potential Biological Activities and Mechanism of Action

While there is no direct experimental data on the biological activity of this compound, the structural motifs present in the molecule suggest potential therapeutic applications.

Inferred Activity as a SARM1 Inhibitor

Recent patent literature has disclosed substituted pyridine derivatives as inhibitors of Sterile Alpha and TIR Motif Containing 1 (SARM1).[6] SARM1 is a key mediator of regulated axonal degeneration, and its inhibition is a promising therapeutic strategy for various neurodegenerative diseases and peripheral neuropathies.[12][13] The trifluoromethylpyridine core of the title compound is a common feature in some of these disclosed SARM1 inhibitors.

The proposed mechanism of action involves the inhibition of the NAD+ hydrolase activity of the SARM1 TIR domain.[14] Axonal injury leads to a decrease in the NAD+ precursor, NMNAT2, resulting in an accumulation of NMN.[3] This shift in the NMN/NAD+ ratio activates SARM1, leading to rapid NAD+ depletion and subsequent axonal degeneration.[3] An inhibitor of SARM1 would block this NAD+ depletion, thereby preserving axonal integrity.

Other Potential Activities

Pyridinone derivatives have been reported to exhibit a broad range of biological activities, including:

-

Anticancer Activity: Some pyridinone derivatives have shown cytotoxic effects against various cancer cell lines.[15]

-

Antiviral Activity: The pyridinone scaffold is present in some antiviral agents.[1]

-

Antibacterial Activity: Certain pyridinone derivatives have demonstrated antibacterial properties.[16]

The combination of the pyridinone core, the trifluoromethyl group, and the nitro group in this compound makes it an interesting candidate for screening in these therapeutic areas.

Quantitative Data on Related Analogs

To provide context for the potential potency of this compound, the following table summarizes the biological activity of structurally related pyridinone derivatives from the literature. It is important to note that these are not direct analogs and the data should be interpreted with caution.

| Compound/Analog | Target | Activity (IC₅₀/EC₅₀) | Reference |

| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivative | PI3Kα | 0.8 nM | [17] |

| 3-(Pyridine-3-yl)-2-oxazolidinone derivative (21d) | S. pneumoniae | 0.5 µg/mL (MBIC) | [16] |

| 6-Aryl-4-imidazolyl-2-imino-1,2-dihydropyridine-3-carbonitrile (Ib) | PDE3A | 3.76 nM | [15] |

| N-aryl pyridinone derivative (68a) | HBV DNA replication | 0.12 µM | [1] |

Visualizations: Workflows and Signaling Pathways

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Biological Screening Workflow

Caption: General workflow for biological screening and lead identification.

SARM1 Signaling Pathway

Caption: Hypothesized role of the title compound in the SARM1 signaling pathway.

Conclusion and Future Directions

This compound is a synthetically accessible compound with physicochemical properties that make it an attractive candidate for drug discovery programs. While direct biological data is currently lacking, its structural similarity to known bioactive molecules, particularly SARM1 inhibitors, suggests that it warrants further investigation. The synthetic routes outlined in this guide provide a clear path to obtaining this compound for biological evaluation. Future research should focus on confirming its activity as a SARM1 inhibitor and exploring its potential in other therapeutic areas where pyridinone derivatives have shown promise. The development of an optimized nitration protocol for the electron-deficient 6-(trifluoromethyl)pyridin-2(1H)-one core will be a critical step in enabling the synthesis of a wider range of analogs for structure-activity relationship (SAR) studies.

References

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The SARM1 Axon Degeneration Pathway: Control of the NAD+ Metabolome Regulates Axon Survival in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 5. Facile synthesis of 6-organyl-4-(trifluoromethyl)pyridin-2(1H)-ones and their polyfluoroalkyl-containing analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. google.com [google.com]

- 10. The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 11. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. biorxiv.org [biorxiv.org]

- 13. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 14. bellbrooklabs.com [bellbrooklabs.com]

- 15. Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

An In-depth Technical Guide to Reaction Mechanisms Involving Nitro Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms involving nitro compounds, a versatile and highly functional class of molecules pivotal in synthetic chemistry and drug development. The unique electronic properties of the nitro group, characterized by its strong electron-withdrawing nature, confer distinct reactivity patterns that are exploited in a wide array of chemical transformations. This document delves into the mechanistic underpinnings of these reactions, supported by quantitative data, detailed experimental protocols, and visual representations of reaction pathways and workflows to facilitate a deeper understanding and practical application in a research and development setting.

Reduction of Aromatic Nitro Compounds

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis, providing access to a crucial class of intermediates for pharmaceuticals, dyes, and agrochemicals. The conversion is a six-electron reduction that can proceed through different pathways depending on the reagents and conditions employed.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used, efficient, and clean method for the reduction of nitroarenes. The reaction typically involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), and a source of hydrogen.[1]

Mechanism: The generally accepted mechanism for catalytic hydrogenation of nitrobenzene proceeds through a series of intermediates. The nitro group is sequentially reduced to nitrosobenzene, then to phenylhydroxylamine, and finally to aniline.[2]

Experimental Workflow: Catalytic Hydrogenation of p-Nitrophenol

Caption: Workflow for the catalytic hydrogenation of p-nitrophenol.

Table 1: Quantitative Data for Catalytic Hydrogenation of p-Nitrophenol

| Catalyst | Temperature (°C) | Formic Acid Conc. (M) | Residence Time (s) | Conversion (%) | Reference |

| Pd | 30 | 0.1 | 14.7 | ~80 | [3] |

| Porous Pd | 30 | 0.1 | 14.7 | ~95 | [3] |

| Pd | 40 | 0.1 | 14.7 | ~90 | [3] |

| Porous Pd | 40 | 0.1 | 14.7 | >99 | [3] |

Experimental Protocol: Catalytic Hydrogenation of p-Nitrophenol [3]

-

Preparation of Reactant Solution: An aqueous solution containing p-nitrophenol (10 mM) and formic acid (0.1 M) is prepared.

-

Reaction Setup: The tubular reactor coated with the desired palladium catalyst and the container with the reactant solution are immersed in a water bath to maintain a constant temperature (e.g., 30°C or 40°C).

-

Reaction Execution: The reactant solution is fed into the tubular reactor at a constant flow rate (e.g., 0.8 mL/min, corresponding to a residence time of 14.7 s for a 100 cm long reactor with an inner volume of 196 μL).

-

Analysis: Fractions of the solution exiting the reactor are collected, and the UV-vis absorption spectra are measured to determine the conversion of p-nitrophenol to p-aminophenol.

Metal-Mediated Reduction

The reduction of nitroarenes can also be achieved using metals in the presence of an acid. Common systems include iron in hydrochloric acid (Béchamp reduction), tin in hydrochloric acid, and zinc in acetic acid.[4]

Mechanism: This reduction proceeds via a series of single-electron transfers from the metal surface to the nitro group. The resulting nitro radical anion is protonated by the acidic medium, and this sequence of electron transfer and protonation continues until the amine is formed.

Experimental Protocol: Reduction of Nitrobenzene to Aniline using Activated Zinc Dust [4]

-

Activation of Zinc Dust: 400 g of zinc dust is stirred in 150 mL of 10% aqueous HCl for 2 minutes. The activated zinc is then filtered, washed with 300 mL of water followed by 100 mL of acetone, and dried in a vacuum oven.

-

Reaction Setup: To a stirred solution of nitrobenzene (1 equivalent) in dichloromethane (DCM, 5 mL/mmol of nitrobenzene), activated zinc dust (50 equivalents) is added, and the mixture is cooled to 0°C.

-

Reaction Execution: Acetic acid (1.5 mL/mmol of nitrobenzene) is added dropwise. The reaction is stirred for 10 minutes at 0°C, with completion monitored by TLC.

-

Work-up: The reaction mixture is filtered through a pad of celite, and the celite is washed with ethyl acetate. The filtrate is neutralized with a saturated aqueous solution of NaHCO3, dried, and purified by column chromatography.

Nucleophilic Aromatic Substitution (SNA r)

The nitro group is a powerful activating group for nucleophilic aromatic substitution (SNA r) reactions, particularly when positioned ortho or para to a leaving group. Its strong electron-withdrawing ability stabilizes the negatively charged intermediate, known as a Meisenheimer complex.[5]

Mechanism: The reaction proceeds via an addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate (Meisenheimer complex). In the subsequent step, the leaving group is eliminated, and the aromaticity of the ring is restored.[5]

Signaling Pathway: SNAr Mechanism

Caption: The addition-elimination pathway of an SNAr reaction.

Table 2: Quantitative Data for Selected SNAr Reactions

| Electrophile | Nucleophile | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1-Chloro-2,4-dinitrobenzene | Aniline | Ethanol | Reflux | >95 | [6] (General) |

| 1-Fluoro-2,4-dinitrobenzene | Glycine | Water | 25 | High | [6] (General) |

| p-Fluoronitrobenzene | Benzyl alcohol | DMSO | 25 | - | [7] (Kinetics) |

Note: Specific yield data for these exact reactions can vary based on precise conditions. The provided information reflects typical outcomes.

The Nef Reaction

The Nef reaction transforms a primary or secondary nitroalkane into an aldehyde or a ketone, respectively, through the hydrolysis of its corresponding nitronate salt under acidic conditions.[8][9] This reaction is a powerful tool for carbonyl synthesis, often used in conjunction with the Henry reaction.

Mechanism: The reaction begins with the deprotonation of the nitroalkane by a base to form a nitronate salt. In a strongly acidic medium (pH < 1), the nitronate is protonated to form a nitronic acid, which is further protonated to an iminium ion. This electrophilic intermediate is then attacked by water, leading to the formation of the carbonyl compound and nitrous oxide after a series of steps.[8][10]

Experimental Protocol: Classical Nef Reaction of a Secondary Nitroalkane [11]

-

Nitronate Salt Formation: The secondary nitroalkane (1.0 equivalent) is dissolved in a suitable solvent (e.g., methanol or ethanol), and a base such as sodium hydroxide or sodium ethoxide (1.1 equivalents) is added. The mixture is stirred at room temperature for 2-4 hours to ensure complete formation of the sodium nitronate salt.

-

Hydrolysis: A cold (0°C) aqueous solution of sulfuric acid (e.g., 10-20%) is prepared. The solution of the sodium nitronate is slowly added to the cold sulfuric acid with vigorous stirring, maintaining the temperature below 5°C.

-

Work-up: After the addition is complete, the mixture is stirred at 0°C for an additional 30 minutes. The reaction mixture is then extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed, dried, and concentrated to afford the crude ketone, which can be further purified by column chromatography.

Table 3: Conditions and Yields for Nef Reactions

| Substrate | Base | Acid | Solvent | Temperature (°C) | Yield (%) | Reference |

| Nitroethane | NaOH | H₂SO₄ | Water | - | 70-89 | [8] |

| 2-Nitropropane | NaOH | H₂SO₄ | Water | 0 to RT | ~70-80 | [11] |

| 1-Phenyl-1-nitroethane | KOH | H₂SO₄ | Water/Ether | 0 | ~70 | [11] |

| Nitrocyclohexane | Oxone® | - | DCM/Buffer | RT | 85-95 | [11] |

The Henry (Nitroaldol) Reaction

The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone, yielding a β-nitro alcohol.[12][13] This reaction is analogous to the aldol reaction and is highly valuable for the synthesis of functionalized molecules.

Mechanism: A base abstracts the acidic α-proton of the nitroalkane to generate a resonance-stabilized nitronate anion. This nucleophilic anion then attacks the carbonyl carbon of the aldehyde or ketone. The resulting alkoxide is subsequently protonated to give the β-nitro alcohol product. All steps of the Henry reaction are reversible.[14]

Logical Relationship: Henry Reaction

Caption: Key steps in the Henry (nitroaldol) reaction mechanism.

Table 4: Enantioselective Henry Reaction of Aldehydes with Nitromethane [15]

| Aldehyde | Catalyst | Solvent | Temperature (°C) | Yield (%) | ee (%) |

| o-Nitrobenzaldehyde | 3-Cu(OAc)₂ | n-PrOH | RT | >99 | 90 |

| Benzaldehyde | 3-Cu(OAc)₂ | n-PrOH | 0 | 95 | >90 |

| o-Methoxybenzaldehyde | 3-Cu(OAc)₂ | n-PrOH | RT | >99 | 95 |

| Hydrocinnamaldehyde | 3-Cu(OAc)₂ | n-PrOH | RT | >99 | >99.5 |

Experimental Protocol: Asymmetric Henry Reaction [15]

-

Catalyst Preparation: A chiral diamine ligand (e.g., ligand 3 as described in the reference) and Cu(OAc)₂ are stirred in a suitable solvent like n-propyl alcohol at room temperature to form the catalyst complex.

-

Reaction Setup: To a solution of the aldehyde (1.0 equivalent) and the catalyst (e.g., 10 mol%) in n-propyl alcohol, nitromethane (e.g., 10 equivalents) is added.

-

Reaction Execution: The reaction mixture is stirred at the specified temperature (e.g., room temperature or 0°C) for the required time (e.g., 24 hours).

-

Work-up and Analysis: The reaction is quenched, and the product is extracted with an organic solvent. The yield of the isolated product is determined after purification (e.g., by column chromatography), and the enantiomeric excess is measured by chiral HPLC.

The von Richter Reaction

The von Richter reaction is a cine substitution reaction in which an aromatic nitro compound is treated with potassium cyanide in aqueous ethanol to yield a carboxylic acid ortho to the position of the original nitro group.[16][17]

Mechanism: The accepted mechanism involves the initial attack of the cyanide ion at the carbon atom ortho to the nitro group. This is followed by a cyclization to form an imidate intermediate, which then rearomatizes. Ring opening and subsequent rearrangement steps lead to the formation of an aryldiazene with an ortho carboxylate group, which then extrudes nitrogen gas to give the final benzoic acid derivative after work-up.[16]

Table 5: Yields for the von Richter Reaction

| Substrate | Product | Yield (%) | Reference |

| p-Bromonitrobenzene | m-Bromobenzoic acid | 1-50 (typically poor to moderate) | [16][18] |

Experimental Protocol: Synthesis of m-Bromobenzoic Acid from p-Bromonitrobenzene [16][17] (Generalized)

-

Reaction Setup: p-Bromonitrobenzene is dissolved in aqueous ethanol.

-

Reaction Execution: Potassium cyanide is added to the solution, and the mixture is heated.

-

Work-up: After the reaction is complete, the mixture is subjected to an acidic work-up to isolate the m-bromobenzoic acid product. Note: Due to the low yields and formation of byproducts, this reaction is of limited synthetic utility.[17]

Michael Addition of Nitroalkanes

The Michael addition of nitroalkanes involves the 1,4-conjugate addition of a nitronate anion to an α,β-unsaturated carbonyl compound. This reaction is a powerful method for forming carbon-carbon bonds.[19]

Mechanism: Similar to the Henry reaction, the reaction is initiated by the deprotonation of the nitroalkane with a base to form a nucleophilic nitronate anion. This anion then adds to the β-carbon of the α,β-unsaturated system, forming a resonance-stabilized enolate, which is subsequently protonated to give the 1,4-adduct.

Experimental Protocol: Michael Addition of Nitromethane to Chalcone [20]

-

Reaction Setup: The chalcone derivative is dissolved in dimethylformamide (DMF).

-

Reaction Execution: Sodium hydroxide is added as a catalyst, followed by the addition of nitromethane. The reaction mixture is stirred at room temperature for 2-4 hours.

-

Work-up: The reaction mixture is worked up to isolate the Michael adduct. The structure of the product is confirmed by spectroscopic methods (FT-IR, ¹H-NMR, ¹³C-NMR).

Table 6: Asymmetric Michael Addition of Nitromethane to trans-Chalcone [21]

| Catalyst | Time (h) | Yield (%) | ee (%) |

| Quinine | 99 | 4 | 42 (S) |

| Thiourea Catalyst 5a | 99 | 71 | 95 (R) |

| Thiourea Catalyst 5b | 99 | 93 | 96 (R) |

| Thiourea Catalyst 7 | 99 | 59 | 86 (S) |

Reactions were carried out with trans-chalcone (5 mmol), nitromethane (3 equivalents), and catalyst (10 mol%) in toluene at 25°C.[21]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mt.com [mt.com]

- 3. Simple and rapid hydrogenation of p-nitrophenol with aqueous formic acid in catalytic flow reactors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Nef reaction - Wikipedia [en.wikipedia.org]

- 9. grokipedia.com [grokipedia.com]

- 10. Nef_reaction [chemeurope.com]

- 11. benchchem.com [benchchem.com]

- 12. synarchive.com [synarchive.com]

- 13. Henry Reaction [organic-chemistry.org]

- 14. redalyc.org [redalyc.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Von Richter reaction - Wikipedia [en.wikipedia.org]

- 17. dalalinstitute.com [dalalinstitute.com]

- 18. scribd.com [scribd.com]

- 19. chemrevlett.com [chemrevlett.com]

- 20. science.su.edu.krd [science.su.edu.krd]

- 21. pubs.acs.org [pubs.acs.org]

Commercial Availability and Technical Profile of 3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one

For researchers and professionals in drug development, 3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one (CAS No. 117519-07-0) serves as a key building block in the synthesis of advanced pharmaceutical compounds. Its unique structure, featuring both a nitro group and a trifluoromethyl moiety on a pyridinone core, offers a valuable scaffold for creating novel therapeutics. This technical guide provides a detailed overview of its commercial suppliers, a representative synthetic protocol, and a conceptual framework for its application in medicinal chemistry.

Commercial Suppliers

A variety of chemical suppliers offer this compound, typically for research and development purposes. The compound is available in different purities and quantities to suit diverse experimental needs. Below is a summary of key commercial sources.

| Supplier | Product Number | Purity | Available Quantities |

| Sigma-Aldrich (Ambeed) | AMBH96F108FA | 98% | Custom Quantities |

| ChemScene | CS-0047666 | ≥98% | Custom Quantities |

| Moldb | M117578 | 98% | Custom Quantities |

| ChemicalBook | CB5482939 | 99% | 1g, Custom Quantities |

| Fluorochem | PC100966 | 98% | 1g, 5g, 10g, 25g |

| CymitQuímica | 54-PC100966 | Not Specified | 1g, 5g, 10g, 25g |

| AKSci | Z7835 | 95% | 100mg, 250mg, 1g, 5g, 25g |

Physicochemical Properties

| Property | Value |

| CAS Number | 117519-07-0 |

| Molecular Formula | C₆H₃F₃N₂O₃ |

| Molecular Weight | 208.09 g/mol |

| Physical Form | Solid |

| Storage | Sealed in dry, room temperature |

Representative Experimental Protocol: Synthesis of Nitropyridinones

Materials and Equipment:

-

2-Hydroxy-6-(trifluoromethyl)pyridine

-

Fuming nitric acid (90%)

-

Concentrated sulfuric acid (98%)

-

Ice bath

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Standard laboratory glassware for workup and purification

-

Thin Layer Chromatography (TLC) apparatus

-

Column chromatography setup (if necessary)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-hydroxy-6-(trifluoromethyl)pyridine (1 equivalent). Cool the flask in an ice bath to 0-5 °C.

-

Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid (2-3 equivalents) to the flask while maintaining the temperature below 10 °C. Stir the mixture until the starting material is completely dissolved.

-

Nitration: Slowly add fuming nitric acid (1.1 equivalents) dropwise via the dropping funnel. The temperature should be carefully controlled and kept below 10 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by TLC.

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. The precipitate formed is collected by vacuum filtration.

-

Purification: The crude product is washed with cold water until the washings are neutral. The solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Conceptual Framework and Applications

The structural motifs present in this compound are of significant interest in drug design. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.[1][2][3] The nitro group, a strong electron-withdrawing group, can also modulate the electronic properties of the molecule and is a known pharmacophore in various bioactive compounds, including antimicrobial and anticancer agents.[4][5]

The following diagrams illustrate the role of these functional groups in drug design and a general workflow for the synthesis and application of such compounds.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one, a fluorinated building block with potential applications in pharmaceutical research and development. Due to its chemical structure, which incorporates a nitro group and a trifluoromethyl moiety, this compound requires careful handling to mitigate potential hazards. This document outlines the known properties, safety precautions, emergency procedures, and provides context for its potential experimental use based on related chemical structures.

Chemical and Physical Properties

This compound is a white, powdered solid. Its key identifying and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 117519-07-0 | [1][2] |

| Molecular Formula | C₆H₃F₃N₂O₃ | [1] |

| Molecular Weight | 208.09 g/mol | [1] |

| Appearance | White Powder / Solid | [2] |

| Melting Point | 158 °C | |

| Boiling Point | 278.6 ± 40.0 °C at 760 mmHg | |

| Purity | Typically ≥98% | [1][2] |

| Storage | Store at room temperature in a cool, dry, well-ventilated area. Keep container tightly closed. It is noted to be air-sensitive and should be stored under Argon. | [1][2] |

Hazard Identification and Safety Precautions

This compound is classified as an irritant and is harmful if swallowed.[2] The primary hazards are associated with skin, eye, and respiratory tract irritation.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

GHS Precautionary Statements:

-

P261: Avoid breathing dust.[2]

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Pictogram:

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound. The following PPE is recommended:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Laboratory coat, and in cases of potential for significant exposure, consider additional protective clothing.

-

Respiratory Protection: If dust is generated and ventilation is inadequate, a NIOSH-approved particulate respirator should be used.

Handling and Storage

Handling:

-

Avoid direct contact with the substance.

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Avoid the formation or spread of dust in the air.

-

Do not handle in a confined space.

Storage:

-

Store in a cool, well-ventilated area.

-

Keep the container tightly closed.

-

The compound is noted to be air-sensitive; store under an inert atmosphere such as Argon.

-

Store away from strong oxidizing agents and strong acids.

Emergency Procedures

First-Aid Measures

-

Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If irritation persists, consult a physician.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazardous Combustion Products: In case of fire, toxic fumes of carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride (HF) may be emitted.

-

Special Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.

Experimental Protocols (Exemplary)

Exemplary Synthesis of a Trifluoromethylated Pyridone

The following is a generalized protocol adapted from a light-promoted trifluoromethylation of pyridones. This illustrates a potential synthetic application.

Reaction: Light-promoted trifluoromethylation of a pyridone precursor.

Materials:

-

Pyridone starting material

-

Sodium trifluoromethanesulfinate (Langlois' reagent)

-

Dimethyl sulfoxide (DMSO) as solvent

-

Internal standard for NMR analysis (e.g., trimethoxybenzene)

-

390 nm LEDs

Procedure:

-

In a reaction vessel, combine the pyridone starting material (1 equivalent) and sodium trifluoromethanesulfinate (2 equivalents).

-

Add DMSO as the solvent.

-

Irradiate the reaction mixture with 390 nm LEDs at room temperature for 24 hours with stirring.

-

Monitor the reaction progress using an appropriate analytical technique, such as ¹H NMR spectroscopy, with an internal standard to determine conversion.

-

Upon completion, the product can be isolated using standard purification techniques like column chromatography.

Exemplary In Vitro Biological Assay

The pyridin-2(1H)-one scaffold is present in molecules with anticancer activity. The following is a generalized protocol for assessing the cytotoxic activity of a compound like this compound on a cancer cell line.

Assay: Cell viability assay (e.g., MTT or resazurin-based).

Materials:

-

Cancer cell line (e.g., A549 lung cancer cells)

-

Cell culture medium and supplements (e.g., DMEM, FBS, antibiotics)

-

This compound dissolved in a suitable solvent (e.g., DMSO)

-

Assay reagent (e.g., MTT, resazurin)

-

96-well plates

-

Plate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control for cell death.

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a plate reader to determine cell viability.

-

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Potential Biological Activity and Signaling Pathways (Theoretical)

The biological activity of this compound has not been extensively characterized. However, based on its structural motifs, some potential activities can be hypothesized.

-

Anticancer Activity: The pyridin-2(1H)-one scaffold is a key feature in some compounds developed as anticancer agents. For instance, certain derivatives have been shown to act as regulators of translation initiation, a critical process in cancer cell proliferation.

-

Antibacterial Activity: Nitroaromatic compounds are a class of antibiotics whose mechanism often involves the enzymatic reduction of the nitro group within the target organism. This reduction can lead to the formation of reactive nitrogen species that are toxic to the cell.

-

Kinase Inhibition: The pyridone ring is a common scaffold in kinase inhibitors. The specific substitution pattern on the ring determines the target kinase.

Below is a hypothetical signaling pathway illustrating how a pyridin-2(1H)-one derivative might exert an anticancer effect by inhibiting a key cellular process like translation initiation.

Caption: Hypothetical inhibition of a cell proliferation pathway by a pyridin-2(1H)-one derivative.

Workflow Diagrams

Standard Handling Workflow

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

Caption: Standard laboratory workflow for handling the compound.

Emergency Response Logic

This diagram illustrates the logical steps to take in the event of an accidental exposure to the compound.

Caption: Decision-making process for accidental exposure incidents.

Conclusion

This compound is a valuable research chemical that requires diligent adherence to safety protocols. Its irritant and harmful properties necessitate the use of appropriate personal protective equipment and handling within a controlled environment such as a fume hood. While its specific biological activities are not yet fully elucidated, its structural similarity to other biologically active molecules suggests potential for further investigation in drug discovery and development. The information and exemplary protocols provided in this guide are intended to support the safe and effective use of this compound in a research setting. Researchers should always consult the most recent Safety Data Sheet and conduct a thorough risk assessment before commencing any experimental work.

References

Methodological & Application

Synthesis of 3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one: An Essential Intermediate for Pharmaceutical and Agrochemical Research

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the synthesis of 3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one, a key building block in the development of novel therapeutic agents and agrochemicals. The protocol details a two-step synthetic route commencing with the hydrolysis of 2-chloro-6-(trifluoromethyl)pyridine to afford 2-hydroxy-6-(trifluoromethyl)pyridine, followed by a regioselective nitration to yield the target compound. Detailed experimental procedures, characterization data, and a visual representation of the synthetic workflow are provided to ensure reproducible and efficient synthesis.

Introduction

Pyridinone scaffolds are privileged structures in medicinal chemistry and agrochemical research due to their diverse biological activities. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Furthermore, the introduction of a nitro group provides a versatile handle for further chemical modifications, enabling the exploration of a wide chemical space for structure-activity relationship (SAR) studies. This compound is a valuable intermediate that combines these features, making it a sought-after precursor for the synthesis of innovative compounds.

Synthetic Pathway

The synthesis of this compound is achieved through a two-step process. The first step involves the hydrolysis of a commercially available starting material, 2-chloro-6-(trifluoromethyl)pyridine, to produce 2-hydroxy-6-(trifluoromethyl)pyridine. The subsequent step is the regioselective nitration of the pyridinone ring at the C-3 position.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Hydroxy-6-(trifluoromethyl)pyridine

This protocol is adapted from established procedures for the hydrolysis of 2-halopyridines.

Materials:

-

2-Chloro-6-(trifluoromethyl)pyridine

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Deionized water

-

Concentrated hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-6-(trifluoromethyl)pyridine (1.0 eq) in an aqueous solution of sodium hydroxide or potassium hydroxide (2.2 eq).

-

Heat the reaction mixture to reflux (approximately 100-150 °C) and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully acidify the mixture to pH 5-6 with concentrated hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to yield 2-hydroxy-6-(trifluoromethyl)pyridine as a solid.

Step 2: Synthesis of this compound

This protocol is based on general methods for the nitration of hydroxypyridines. The regioselectivity of nitration at the 3-position is directed by the activating effect of the hydroxyl group and the deactivating nature of the trifluoromethyl group.

Materials:

-

2-Hydroxy-6-(trifluoromethyl)pyridine

-

Concentrated sulfuric acid (H₂SO₄)

-

Fuming nitric acid (HNO₃)

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Beaker with ice water

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and placed in an ice bath, add concentrated sulfuric acid.

-

Slowly add 2-hydroxy-6-(trifluoromethyl)pyridine (1.0 eq) to the sulfuric acid with stirring, ensuring the temperature is maintained below 10 °C.

-

In a separate container, prepare a nitrating mixture by carefully adding fuming nitric acid (1.1 eq) to a small amount of concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of the pyridinone in sulfuric acid, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

A precipitate will form. Collect the solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water until the filtrate is neutral.

-

Dry the product under vacuum to obtain this compound. Further purification can be achieved by recrystallization if necessary.

Data Presentation

The following table summarizes the key quantitative data for the starting materials and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |

| 2-Chloro-6-(trifluoromethyl)pyridine | C₆H₃ClF₃N | 181.54 | Liquid | N/A | 7.5-7.9 (m, 3H) | 152.1, 147.5 (q), 140.2, 122.0 (q), 119.8 | -68.5 |

| 2-Hydroxy-6-(trifluoromethyl)pyridine | C₆H₄F₃NO | 163.10 | Solid | 145-148 | 12.5 (br s, 1H), 7.65 (t, 1H), 6.5 (d, 1H), 6.4 (d, 1H) | 163.5, 148.2 (q), 142.1, 120.5 (q), 105.9, 103.4 | -67.8 |

| This compound | C₆H₃F₃N₂O₃ | 208.09 | Solid | 155-158 | 8.1 (d, 1H), 6.8 (d, 1H) | 158.2, 149.5 (q), 135.1, 131.8, 121.3 (q), 109.2 | -68.2 |

Note: NMR data are representative and may vary slightly depending on the solvent and instrument used.

Safety Precautions

-

This synthesis should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Concentrated acids (sulfuric and nitric acid) are highly corrosive and strong oxidizing agents. Handle with extreme care and use appropriate dispensing techniques.

-

The nitration reaction is exothermic and requires careful temperature control to avoid runaway reactions.

-

Trifluoromethyl-containing compounds should be handled with care.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of this compound. This versatile intermediate is a valuable tool for researchers in the fields of drug discovery and agrochemical development, enabling the synthesis of a wide range of novel and potentially bioactive molecules. The detailed experimental procedures and characterization data will aid in the successful and reproducible synthesis of this important building block.

Application Notes and Protocols for 3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitro-6-(trifluoromethyl)pyridin-2(1H)-one is a valuable fluorinated building block in medicinal chemistry. The presence of both a nitro group, a versatile synthetic handle, and a trifluoromethyl group, known to enhance metabolic stability and binding affinity, makes this compound an attractive starting material for the synthesis of complex bioactive molecules. The pyridinone core itself is a privileged scaffold found in numerous approved drugs.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of medicinally relevant compounds, with a focus on kinase inhibitors.

The primary synthetic utility of this compound lies in the reduction of its nitro group to form 3-amino-6-(trifluoromethyl)pyridin-2(1H)-one. This amino-pyridinone is a key intermediate for generating a diverse range of derivatives with various biological activities, including potential as anticancer, antimicrobial, and enzyme-inhibiting agents.[2]

Key Applications in Medicinal Chemistry

The key transformation of this compound is its reduction to the corresponding amine, 3-amino-6-(trifluoromethyl)pyridin-2(1H)-one. This amino derivative serves as a crucial precursor for the synthesis of potent kinase inhibitors, particularly targeting the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[3][4]

Synthesis of mTOR Inhibitors

A notable application of the amino-pyridinone scaffold derived from this compound is in the development of mammalian target of rapamycin (mTOR) inhibitors. For instance, derivatives of 6-aminopyridin-3-yl compounds have been synthesized and shown to be potent and selective mTOR inhibitors.[3][4][5] The synthesis of these complex molecules often involves the coupling of the amino-pyridinone core with other heterocyclic systems.

Quantitative Data

The following table summarizes the biological activity of a representative mTOR inhibitor, Torin2, which contains a 6-aminopyridin-3-yl moiety structurally related to the derivative of our compound of interest.[3]

| Compound | Target | Assay | IC50 / EC50 (nM) | Selectivity vs. PI3K |

| Torin2 | mTOR | Cellular mTOR activity | 0.25 | 800-fold |

| PI3K | Cellular PI3K activity | 200 | - |

The pharmacokinetic properties of Torin2 in mice are summarized below.[3]

| Compound | Bioavailability (%) | T1/2 (hours) |

| Torin2 | 54 | < 2 |

Experimental Protocols